2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester
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Overview
Description
2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound features a cyclohexyl group attached to the indolizine ring and an ethyl ester functional group at the carboxylic acid position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting indole derivative can then be further modified to introduce the carboxylic acid and ester groups.
Industrial Production Methods
Industrial production of 2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various biological receptors, potentially modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and selectivity, while the ethyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
2-Cyclohexyl-indolizine-7-carboxylic acid ethyl ester can be compared with other indolizine derivatives, such as:
Indolizine-7-carboxylic acid: Lacks the cyclohexyl and ethyl ester groups, resulting in different chemical and biological properties.
2-Phenyl-indolizine-7-carboxylic acid ethyl ester: Features a phenyl group instead of a cyclohexyl group, which may alter its reactivity and interactions.
Indolizine-7-carboxylic acid methyl ester: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
The unique combination of the cyclohexyl and ethyl ester groups in this compound distinguishes it from these similar compounds, potentially offering unique advantages in various applications.
Properties
Molecular Formula |
C17H21NO2 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-cyclohexylindolizine-7-carboxylate |
InChI |
InChI=1S/C17H21NO2/c1-2-20-17(19)14-8-9-18-12-15(11-16(18)10-14)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3 |
InChI Key |
PZHUZJNRQRSYIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)C3CCCCC3 |
Origin of Product |
United States |
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